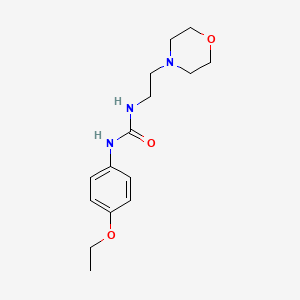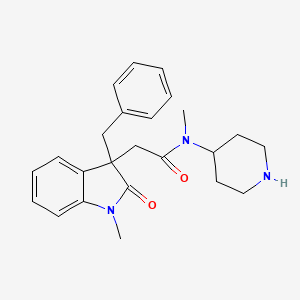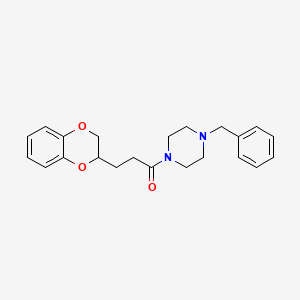![molecular formula C17H14FNO2 B5428810 [(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate](/img/structure/B5428810.png)
[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate is an organic compound characterized by the presence of a fluorophenyl group and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate typically involves the condensation of 4-fluoroaniline with cinnamaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenylprop-2-enoates.
Scientific Research Applications
[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of [(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signal transduction pathways. These interactions can lead to various physiological and biochemical responses, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-1-(4-chlorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate
- [(Z)-1-(4-bromophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate
- [(Z)-1-(4-methylphenyl)ethylideneamino] (E)-3-phenylprop-2-enoate
Uniqueness
[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate is unique due to the presence of the fluorine atom in the phenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[(Z)-1-(4-fluorophenyl)ethylideneamino] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-13(15-8-10-16(18)11-9-15)19-21-17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3/b12-7+,19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAUVMXWAVZQCD-DTLUPDQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)/C=C/C1=CC=CC=C1)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{3-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}(phenyl)methanone](/img/structure/B5428727.png)
![5-[(4-Iodopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5428734.png)


![1-[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentan-1-one](/img/structure/B5428751.png)
![N-(2-fluorophenyl)-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5428778.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5428783.png)
![N-(3-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B5428791.png)
![1-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5428809.png)
![N~2~-{[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5428816.png)

![1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5428832.png)
![3-[2-(2-fluorophenyl)ethyl]-1-(3-fluoropropyl)piperidine](/img/structure/B5428834.png)

